
6-Chloro-9-octadecylpurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-octadecylpurine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The addition of a long octadecyl chain and a chlorine atom to the purine structure imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-octadecylpurine typically involves the alkylation of 6-chloropurine with octadecyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
6-Chloro-9-octadecylpurine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The purine ring can participate in redox reactions, although these are less common for this specific compound.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or primary amines in solvents like DMSO or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Formation of 9-octadecylpurine derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Formation of oxidized or reduced purine derivatives.
Coupling Reactions: Formation of biaryl or alkyl-aryl purine derivatives.
科学的研究の応用
6-Chloro-9-octadecylpurine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential antitumor and antiviral activities.
作用機序
The mechanism of action of 6-Chloro-9-octadecylpurine involves its interaction with specific molecular targets, such as enzymes or receptors. The long octadecyl chain allows it to integrate into lipid membranes, potentially disrupting cellular processes. The chlorine atom can participate in nucleophilic substitution reactions, modifying the activity of enzymes or other proteins. The purine ring can also interact with nucleic acids, affecting processes like DNA replication and transcription.
類似化合物との比較
Similar Compounds
6-Chloropurine: A simpler analog without the octadecyl chain, used in various synthetic applications.
9-Octadecylpurine: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
6-Mercaptopurine: Contains a thiol group instead of chlorine, used as an antileukemic drug.
Uniqueness
6-Chloro-9-octadecylpurine is unique due to the combination of the long hydrophobic octadecyl chain and the reactive chlorine atom. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological systems in ways that simpler purine derivatives cannot.
特性
CAS番号 |
68180-21-2 |
|---|---|
分子式 |
C23H39ClN4 |
分子量 |
407.0 g/mol |
IUPAC名 |
6-chloro-9-octadecylpurine |
InChI |
InChI=1S/C23H39ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-20-27-21-22(24)25-19-26-23(21)28/h19-20H,2-18H2,1H3 |
InChIキー |
RKDHBFHIJFZQOR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


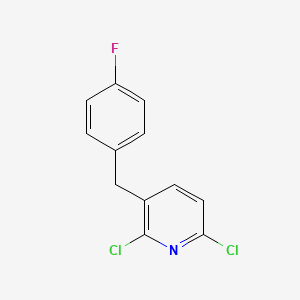
![2-(2-chloroethyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B13999386.png)
![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)
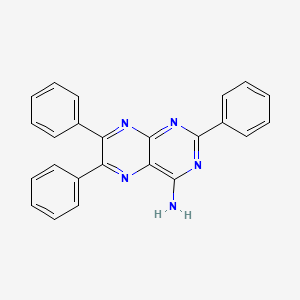
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)
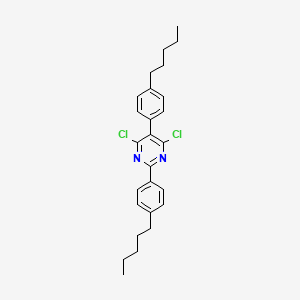
![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
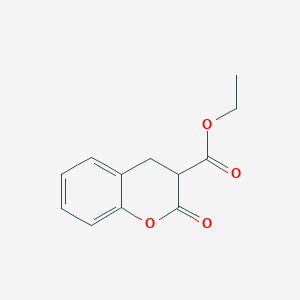
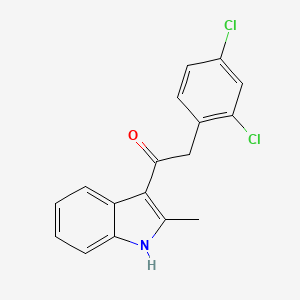
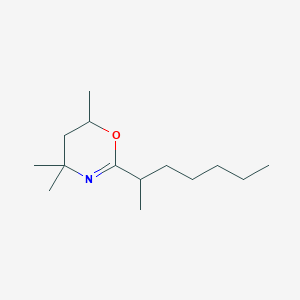
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)
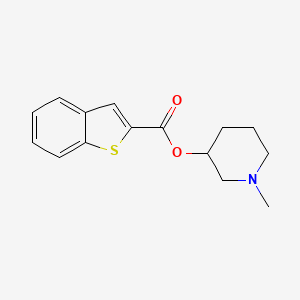

![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
